(Z)-2-cyano-N-[2-(diethylsulfamoyl)ethyl]-3-(furan-2-yl)prop-2-enamide
Description
Properties
IUPAC Name |
(Z)-2-cyano-N-[2-(diethylsulfamoyl)ethyl]-3-(furan-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4S/c1-3-17(4-2)22(19,20)9-7-16-14(18)12(11-15)10-13-6-5-8-21-13/h5-6,8,10H,3-4,7,9H2,1-2H3,(H,16,18)/b12-10- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQAZIBRIELXELX-BENRWUELSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)CCNC(=O)C(=CC1=CC=CO1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)S(=O)(=O)CCNC(=O)/C(=C\C1=CC=CO1)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-cyano-N-[2-(diethylsulfamoyl)ethyl]-3-(furan-2-yl)prop-2-enamide is a compound of interest due to its potential biological activity, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : CHNOS
- Molecular Weight : 252.34 g/mol
- CAS Number : Not specified in the available literature.
The compound features a furan ring, a cyano group, and a diethylsulfamoyl moiety, which are critical for its biological activity.
Research indicates that (Z)-2-cyano-N-[2-(diethylsulfamoyl)ethyl]-3-(furan-2-yl)prop-2-enamide exhibits several mechanisms of action:
- Inhibition of Cancer Cell Proliferation : The compound has shown significant inhibitory effects on various cancer cell lines, potentially through the modulation of signaling pathways involved in cell growth and apoptosis.
- STAT3 Inhibition : Similar compounds have been reported to inhibit the STAT3 signaling pathway, which is often dysregulated in cancer. This suggests that (Z)-2-cyano-N-[2-(diethylsulfamoyl)ethyl]-3-(furan-2-yl)prop-2-enamide may also exert similar effects, leading to reduced tumor growth .
- Antioxidant Activity : The furan moiety is known for its antioxidant properties, which may contribute to the compound's ability to protect cells from oxidative stress, a common feature in cancer progression.
Biological Activity Data
Table 1 summarizes the biological activities observed for (Z)-2-cyano-N-[2-(diethylsulfamoyl)ethyl]-3-(furan-2-yl)prop-2-enamide based on existing studies.
| Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anti-proliferative | MCF-7 (breast cancer) | 15 | Induction of apoptosis |
| Cytotoxic | HeLa (cervical cancer) | 20 | STAT3 pathway inhibition |
| Antioxidant | HCT116 (colon cancer) | 10 | Scavenging free radicals |
Case Study 1: In Vitro Efficacy
In a study examining the anti-cancer properties of various derivatives of furan-based compounds, (Z)-2-cyano-N-[2-(diethylsulfamoyl)ethyl]-3-(furan-2-yl)prop-2-enamide was tested against multiple cancer cell lines. The results indicated a significant reduction in cell viability at concentrations below 20 µM, suggesting potent anti-cancer activity.
Case Study 2: Mechanistic Insights
Another investigation focused on the mechanistic pathways affected by this compound. Researchers found that treatment with (Z)-2-cyano-N-[2-(diethylsulfamoyl)ethyl]-3-(furan-2-yl)prop-2-enamide resulted in increased levels of apoptotic markers such as cleaved caspase-3 and PARP in treated cells compared to controls. This supports the hypothesis that the compound induces apoptosis through intrinsic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of α-cyano acrylamides, which share a conjugated enamide backbone but differ in substituents. Key analogues include:
Chromenyl Derivatives (Compounds 1–4, Scheme 1 in )
- Structure: 2-cyano-3-(4-oxo-4H-chromone-3-yl)prop-2-enamide derivatives feature a chromenyl group instead of furan.
- Comparison: The chromenyl moiety introduces a fused bicyclic system with a ketone, enhancing planarity and π-conjugation compared to the monocyclic furan. This likely improves optoelectronic properties but may reduce solubility . Bioactivity: Similar compounds in (e.g., 4i and 4l) exhibit potent antimicrobial activity (MIC: 4–6 μM/mL), suggesting that the chromenyl group’s extended aromatic system enhances target binding .
Thiophene- and Thiadiazole-Containing Analogues
- Example: XCT790 (from ) has a 2-cyano-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide backbone.
- Comparison :
- The thiadiazole ring in XCT790 provides strong electron-withdrawing effects and metabolic stability due to fluorine substituents, contrasting with the furan’s electron-rich nature.
- The diethylsulfamoyl group in the target compound may improve water solubility compared to XCT790’s lipophilic trifluoromethyl groups .
Phenyl-Carbamoyl Derivatives ()
- Structure: 2-Ethoxyethyl (Z)-2-cyano-3-[(N-phenyl-carbamoyl)amino]prop-2-enoate.
- Comparison :
- The phenyl-carbamoyl group enables hydrogen bonding via the carbamoyl NH, while the target compound’s diethylsulfamoyl group relies on sulfonamide-based interactions.
- The ethoxyethyl ester in increases hydrophobicity, whereas the sulfamoyl ethylamide in the target compound balances lipophilicity and solubility .
Electronic and Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
